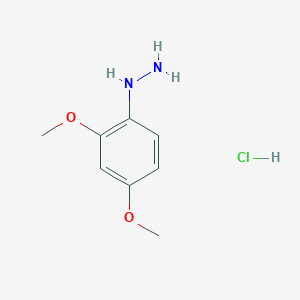
(2,4-Dimethoxyphenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . It is a hydrazine derivative characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2,4-dimethoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Dimethoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2,4-Dimethoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2,4-Dimethoxyphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic centers in biological molecules, leading to enzyme inhibition or modification of protein function. The methoxy groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenylhydrazine hydrochloride
- 2,4-Dimethylphenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
Comparison: (2,4-Dimethoxyphenyl)hydrazine hydrochloride is unique due to the presence of two methoxy groups, which enhance its reactivity and stability compared to other hydrazine derivatives. This makes it particularly useful in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C8H13ClN2O2 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
(2,4-dimethoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-11-6-3-4-7(10-9)8(5-6)12-2;/h3-5,10H,9H2,1-2H3;1H |
Clé InChI |
RPDSSEGVXZUVNG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-Ethyl 1-benzyl-2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-4-carboxylate](/img/structure/B13093827.png)
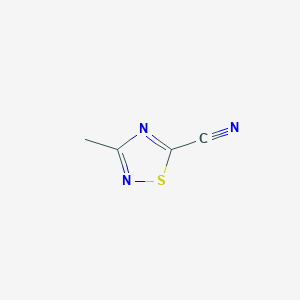
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B13093845.png)
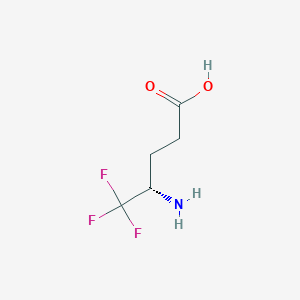
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
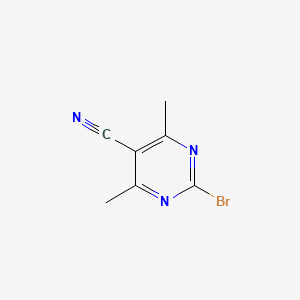
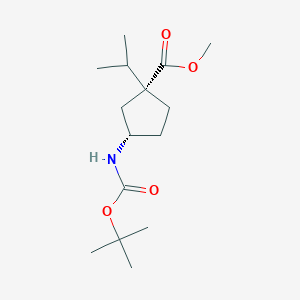
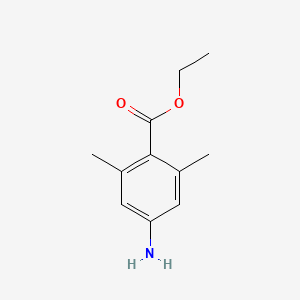
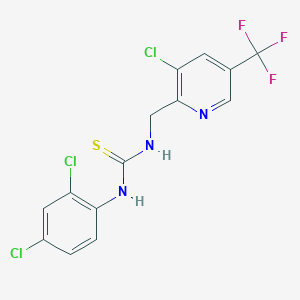
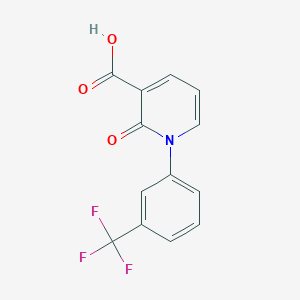
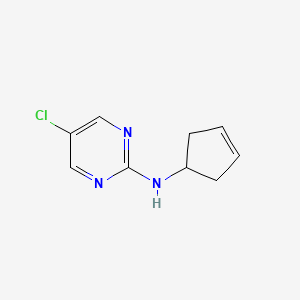
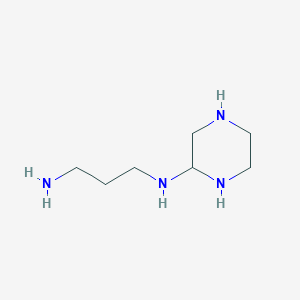
![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)
